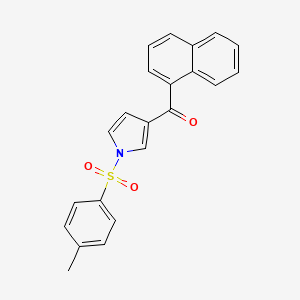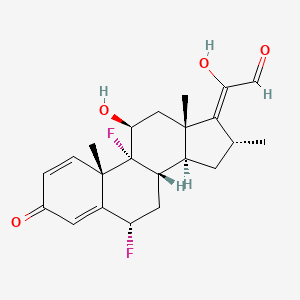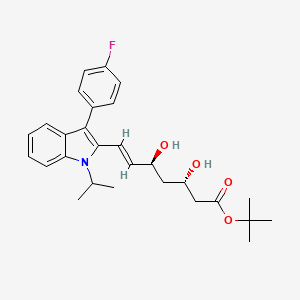
(3S,5S,6E)-O-tert-Butyl Fluvastatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S,6E)-O-tert-Butyl Fluvastatin is a synthetic derivative of fluvastatin, a member of the statin class of drugs. Statins are widely known for their cholesterol-lowering properties, primarily through the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A reductase. This compound is characterized by its unique stereochemistry and the presence of a tert-butyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin involves several key steps:
Starting Materials: The synthesis begins with the preparation of the indole derivative, which is then functionalized to introduce the fluorophenyl group.
Formation of the Heptenoic Acid Backbone: The next step involves the formation of the heptenoic acid backbone through a series of aldol condensation and reduction reactions.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, typically using tert-butyl chloride and a strong base such as sodium hydride.
Final Coupling and Purification: The final step involves coupling the functionalized indole derivative with the heptenoic acid backbone, followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the heptenoic acid backbone to single bonds, potentially altering the compound’s activity.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid or sulfuric acid under controlled conditions.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Saturated heptanoic acid derivatives.
Substitution Products: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
(3S,5S,6E)-O-tert-Butyl Fluvastatin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of stereochemistry on the activity of statins.
Biology: Investigated for its potential effects on cellular cholesterol metabolism and its role in modulating lipid profiles.
Medicine: Explored for its therapeutic potential in treating hypercholesterolemia and related cardiovascular diseases.
Industry: Utilized in the development of new statin derivatives with improved pharmacokinetic properties.
Mécanisme D'action
The primary mechanism of action of (3S,5S,6E)-O-tert-Butyl Fluvastatin involves the inhibition of hydroxymethylglutaryl-coenzyme A reductase, the enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein cholesterol in the bloodstream. This effect is mediated through the binding of the compound to the active site of the enzyme, preventing the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key precursor in cholesterol biosynthesis.
Comparaison Avec Des Composés Similaires
Fluvastatin: The parent compound, lacking the tert-butyl group.
Rosuvastatin: Another statin with a similar mechanism of action but different structural features.
Atorvastatin: A widely used statin with a different side chain structure.
Uniqueness: (3S,5S,6E)-O-tert-Butyl Fluvastatin is unique due to the presence of the tert-butyl group, which may enhance its lipophilicity and potentially improve its pharmacokinetic profile. This structural modification can lead to differences in absorption, distribution, metabolism, and excretion compared to other statins.
Propriétés
IUPAC Name |
tert-butyl (E,3S,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKHYXJISAYPE-PPXNOBOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
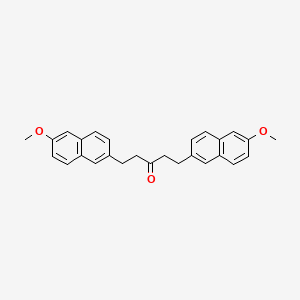

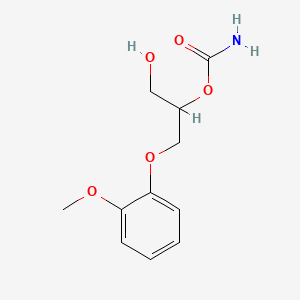
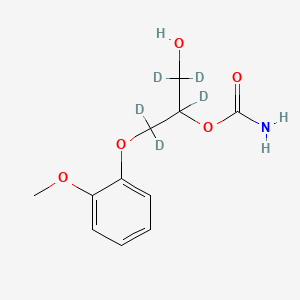
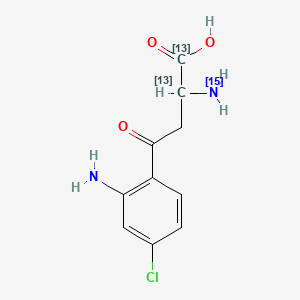

![[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate](/img/structure/B585106.png)
